molecular formula C18H19NO4S B2388734 N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 919844-00-1

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2388734
M. Wt: 345.41
InChI Key: PLOUNIZRHVRRCI-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains an acetylphenyl group, an isopropylsulfonyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a benzene ring (from the “benzamide” part of the name), attached to which is an amide group. The amide nitrogen is likely bonded to another benzene ring (the “4-acetylphenyl” part), which in turn has an acetyl group attached. The “3-(isopropylsulfonyl)” part suggests a sulfonyl group attached to the benzene ring, with an isopropyl group attached to the sulfur .

Scientific Research Applications

Synthesis and Biological Evaluation

The study by Fahim and Shalaby (2019) focuses on the synthesis of novel benzenesulfonamide derivatives, including the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various nucleophiles, leading to the formation of novel sulfonamide derivatives. Some of these synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research demonstrates the chemical versatility and potential therapeutic applications of sulfonamide derivatives in cancer treatment Asmaa M. Fahim, Mona A. Shalaby, 2019.

Anticonvulsant Activity

Robertson et al. (1987) explored the anticonvulsant activity of benzamide derivatives in animal models, revealing their potential as effective treatments for seizures. This work underlines the importance of structural modifications to enhance pharmacological properties, such as the steric hindrance to diminish metabolic N-acetylation, thus improving the compound's stability and efficacy D. Robertson et al., 1987.

Liquid Chromatographic Determination

Dockens, Ravis, and Clark (1987) developed a liquid chromatographic method for determining the concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This method facilitates pharmacokinetic studies, essential for understanding the drug's behavior in the body, and underscores the importance of analytical techniques in drug development R. Dockens, W. Ravis, C. Clark, 1987.

Histone Deacetylase Inhibition

Zhou et al. (2008) discovered N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a novel, orally active histone deacetylase inhibitor with significant antitumor activity in vivo. This compound's ability to block cancer cell proliferation and induce apoptosis highlights the therapeutic potential of benzamide derivatives in cancer treatment Nancy Z. Zhou et al., 2008.

Safety And Hazards

The safety and hazards of a chemical compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s impossible to provide accurate safety and hazard information for "N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide" .

properties

IUPAC Name

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUNIZRHVRRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

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